molecular formula C15H16N2O B414289 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone CAS No. 130186-64-0

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone

Cat. No.: B414289
CAS No.: 130186-64-0
M. Wt: 240.3g/mol
InChI Key: RFXDMILSJZCTDQ-UHFFFAOYSA-N
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Description

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is a chemical compound belonging to the acridinone family Acridinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylacrylic acid and aniline derivatives.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the acridinone core. This is usually achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to facilitate the reaction and improve product isolation.

    Purification: Employing methods such as crystallization, distillation, or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino group at the 9th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution Reagents: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized forms.

    Reduced Derivatives: Dihydro derivatives and other reduced forms.

    Substituted Derivatives: Various substituted acridinones with different functional groups.

Mechanism of Action

The mechanism of action of 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    DNA Intercalation: Binding to DNA and interfering with its replication and transcription processes.

    Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes, such as topoisomerases and kinases.

    Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with a similar structure but lacking the amino and dimethyl groups.

    9-Aminoacridine: Similar to 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone but without the dimethyl groups.

    3,3-Dimethylacridinone: Lacks the amino group at the 9th position.

Uniqueness

This compound is unique due to the presence of both the amino and dimethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-15(2)7-11-13(12(18)8-15)14(16)9-5-3-4-6-10(9)17-11/h3-6H,7-8H2,1-2H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXDMILSJZCTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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